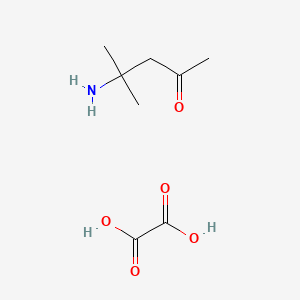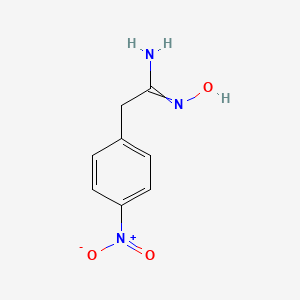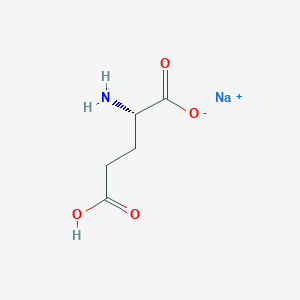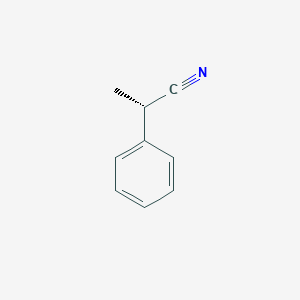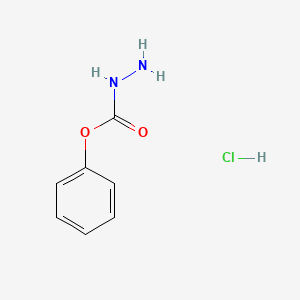
Phenyl carbazate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl carbazate hydrochloride is an organic compound belonging to the carbamate family. Carbamates are characterized by the presence of a carbamate group, which is a functional group with the general formula R2NC(O)OR. This compound is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl carbazate hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically proceeds under mild conditions and can be carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of phenyl isocyanate to hydrazine hydrate, followed by the introduction of hydrochloric acid. The reaction mixture is then purified through crystallization or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl carbazate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazate derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: Phenyl carbazate derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbazates.
Aplicaciones Científicas De Investigación
Phenyl carbazate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and urea derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is utilized in the development of drugs, especially those targeting enzymes and receptors.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of phenyl carbazate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and electrostatic interactions between the carbamate group and the target molecule.
Comparación Con Compuestos Similares
Phenyl carbazate hydrochloride can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Butyl carbamate: Utilized in the manufacture of plastics and coatings.
Uniqueness: this compound stands out due to its phenyl group, which imparts unique reactivity and stability compared to other carbamates. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
Propiedades
IUPAC Name |
phenyl N-aminocarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-7(10)11-6-4-2-1-3-5-6;/h1-5H,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOQVSAMAXOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


